Cas no 2034372-70-6 (N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide)

N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
- N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide
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- Inchi: 1S/C17H19N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)19-7-8-20-12-15(11-18-20)17-4-3-9-23-17/h3-6,9-12,19H,7-8H2,1-2H3
- InChI Key: ICZRFBKCSUIINE-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C)C(C)=C1)(NCCN1C=C(C2=CC=CO2)C=N1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 508
- XLogP3: 2.3
- Topological Polar Surface Area: 85.5
N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-7000-75mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-20μmol |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-4mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-25mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-10μmol |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-10mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-50mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-1mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-3mg |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-7000-2μmol |
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide |
2034372-70-6 | 2μmol |
$57.0 | 2023-09-08 |
N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide Related Literature
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide
Introduction to N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide (CAS No. 2034372-70-6)
N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2034372-70-6, represents a convergence of heterocyclic chemistry and sulfonamide functionality, making it a promising candidate for various therapeutic applications.
The molecular structure of N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide features a benzene ring substituted with two methyl groups at the 3 and 4 positions, linked to an ethyl chain that further connects to a pyrazole ring. The pyrazole ring is itself substituted with a furan moiety at the 2-position. This intricate arrangement of functional groups imparts distinct chemical reactivity and biological activity, which has been the focus of extensive research in recent years.
In the realm of drug discovery, sulfonamides have long been recognized for their broad spectrum of biological activities. They serve as key scaffolds in the development of antibiotics, antivirals, and anti-inflammatory agents. The presence of a sulfonamide group in N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide not only enhances its potential as a pharmacophore but also opens up avenues for further derivatization to optimize its pharmacological properties.
The pyrazole and furan moieties in this compound contribute to its unique electronic and steric properties. Pyrazoles are known for their ability to act as hinge binders in protein-ligand interactions, making them valuable in the design of small-molecule inhibitors. The furan ring, on the other hand, introduces additional polarizability and potential hydrogen bonding capabilities, which can be exploited to improve binding affinity and selectivity.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The combination of a pyrazole and furan ring in N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide positions it as a promising candidate for further investigation. Researchers have been exploring its potential in various therapeutic areas, including oncology, neurology, and infectious diseases.
One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. The sulfonamide group is known to interact with enzymes through hydrogen bonding and dipole interactions, which can lead to the inhibition or activation of specific enzymatic pathways. The structural features of N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide make it an ideal candidate for studying such interactions.
In addition to its enzymatic activity, this compound has also shown promise in interactions with nucleic acids. The presence of electron-rich heterocycles can facilitate interactions with DNA and RNA bases, potentially leading to applications in gene therapy or antiviral treatments. The unique combination of functional groups in N-{2-4-(furan-2-yly)-1H-pyrazol-llethyl}-3,4-dimethylbenzene-l-sulfonamide makes it a versatile scaffold for designing molecules with such capabilities.
The synthesis of N-{2--(furan-Zyl)-lH-pyrazol-IYlethyl}-3,Z-dimethylbenzene-l-sulfonamide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex molecules. The process typically begins with the preparation of key intermediates such as 2-furylpyrazole and 3,Z-dimethylbenzenesulfonyl chloride. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions or other suitable methods to form the final product.
The choice of synthetic route is crucial in determining the yield and purity of the final product. Recent advances in catalytic methods have enabled more efficient and sustainable synthesis of complex organic molecules like N-{Z--(furan-Zyl)-lH-pyrazol-IYlethyl}-3,Z-dimethylbenzene-l-sulfonamide. These methods not only improve the efficiency of the synthesis but also minimize waste generation, aligning with the growing emphasis on green chemistry principles.
Once synthesized, N-{Z--(furan-Zyl)-lH-pyrazol-IYlethyl}-3,Z-dimethylbenzene-l-sulfonamide undergoes rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate its structure. These analytical methods provide detailed information about the molecular structure, which is essential for understanding its biological activity.
The biological evaluation of N-{Z--(furan-Zyl)-lH-pyrazol-IYlethyl}-3,Z-dimethylbenzene-l-sulfonamide involves testing its activity against various biological targets. This includes enzyme assays, cell-based assays, and animal models to assess its efficacy and safety profiles. The results from these studies provide valuable insights into its potential therapeutic applications and help guide further development efforts.
In conclusion, N-{Z--(furan-Zyl)-lH-pyrazol-IYlethical}-3,Z-dimethylbenzene-l-sulfonamide (CAS No. 2034372706) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for designing molecules with diverse biological activities. Further research is warranted to fully explore its therapeutic potential and optimize its pharmacological properties.
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